molecular formula C16H17Cl2N3O2 B5630254 N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-2-(2,4-dichlorophenoxy)-N-methylacetamide

N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-2-(2,4-dichlorophenoxy)-N-methylacetamide

Cat. No. B5630254
M. Wt: 354.2 g/mol
InChI Key: KRNBPNPZAAOVFI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-2-(2,4-dichlorophenoxy)-N-methylacetamide involves multiple steps, including interactions between specific acetamide moieties with diverse reagents. For instance, novel bis(pyrazol-5-ols) and pyridones have been synthesized via interactions involving similar acetamide structures, indicating the complexity and versatility in the synthesis routes of such compounds (Arafat et al., 2022).

Molecular Structure Analysis

The molecular structure of compounds akin to N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-2-(2,4-dichlorophenoxy)-N-methylacetamide is characterized by the presence of cyclopropane, pyrazole, and acetamide moieties. These structural features contribute to the compound's reactivity and interaction with other molecules. The spiro[cyclopropane-1,4′-pyrazol-3-one] derivatives, for example, demonstrate the influence of cyclopropane and pyrazole structures on the compound's activity, hinting at the intricate structure-activity relationship within these molecules (Maruoka et al., 2008).

Chemical Reactions and Properties

The chemical reactivity of such compounds is highlighted by their participation in various reactions, leading to the formation of new derivatives with potentially significant properties. For instance, the reaction involving cyanoacetylation of aminopyrazoles to produce pyrazolo[3,4-d]pyrimidin-6-yl acetonitrile derivatives showcases the compound's reactivity and the potential to generate diverse chemical structures with unique properties (Salaheldin, 2009).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, of compounds like N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-2-(2,4-dichlorophenoxy)-N-methylacetamide, are crucial for understanding their behavior in different environments and applications. The crystalline structure, as determined by X-ray diffraction, provides insights into the molecule's stability and interactions at the atomic level. For example, the crystal structure analysis of a novel pyrazole derivative provided valuable information about its stability and intermolecular interactions, which are essential for predicting the compound's behavior in various applications (Naveen et al., 2018).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many pyrazole derivatives have been found to have biological activity, including antibacterial, antifungal, and anti-inflammatory effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound could include further exploration of its potential biological activities, as well as the development of synthesis methods for producing it more efficiently .

properties

IUPAC Name

N-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl]-2-(2,4-dichlorophenoxy)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17Cl2N3O2/c1-21(8-12-7-14(20-19-12)10-2-3-10)16(22)9-23-15-5-4-11(17)6-13(15)18/h4-7,10H,2-3,8-9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRNBPNPZAAOVFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=NN1)C2CC2)C(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl]-2-(2,4-dichlorophenoxy)-N-methylacetamide

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